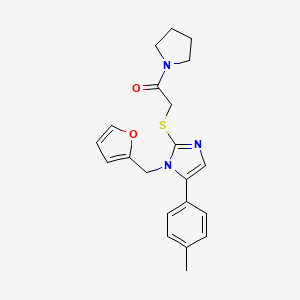

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-16-6-8-17(9-7-16)19-13-22-21(24(19)14-18-5-4-12-26-18)27-15-20(25)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQRNWKRRSCGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis:

Formation of 1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole:

Starting materials: : 2-furancarboxaldehyde, p-tolylamine, glyoxal.

Reaction conditions: : Condensation and cyclization at elevated temperatures using a suitable catalyst.

Incorporation of thioether linkage:

Starting materials: : The imidazole derivative and a thioether precursor.

Reaction conditions: : Thiolation in the presence of a base.

Formation of 1-(pyrrolidin-1-yl)ethanone:

Starting materials: : Pyrrolidine and an acylating agent.

Reaction conditions: : Acylation under acidic or basic conditions.

Industrial Production Methods: Scaling up the synthesis to industrial levels requires optimization of reaction conditions to maximize yield and minimize by-products. Typically, this involves continuous flow synthesis and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The furan ring can undergo oxidation to form furan-based aldehydes or carboxylic acids.

Reduction: : The imidazole moiety can be reduced under hydrogenation conditions.

Substitution: : Halogenation of the furan ring and subsequent nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.

Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: : Halogens (e.g., bromine), followed by nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: : Furan-2-carboxylic acid.

Reduction: : Partially or fully reduced imidazole derivatives.

Substitution: : Halo-substituted furan derivatives leading to various functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry . Its structural characteristics suggest potential pharmaceutical applications, particularly as an anticancer agent. The imidazole ring is known for its ability to interact with biological targets, including enzymes and receptors, which can lead to inhibition or modulation of their activities. The presence of the furan and thioacetamide groups may enhance its bioactivity by facilitating interactions with cellular components.

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. Its mechanism of action may involve:

- Enzyme Inhibition : The imidazole ring can bind to active sites of specific enzymes, modulating their function.

- Cellular Interaction : The furan and thioacetamide groups enhance the compound's ability to induce apoptosis in cancer cells.

Organic Synthesis

In the realm of organic synthesis , 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for various modifications that can lead to derivatives with potentially enhanced properties or activities.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Imidazole Ring Formation : Achieved through condensation reactions involving glyoxal and ammonia.

- Furan Group Introduction : Alkylation of the imidazole ring using furan derivatives.

- Thioacetamide Linkage Formation : Final reaction with thioacetic acid to form the thioamide bond.

Materials Science

The compound's unique structural properties make it a candidate for applications in materials science , particularly in developing new materials with specific electronic or optical properties. Its ability to form stable complexes may be exploited in creating advanced materials for various technological applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in several areas:

Anticancer Activity

A study focused on the anticancer properties of imidazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity, suggesting that further exploration into this compound could yield promising therapeutic agents .

Enzyme Inhibition Studies

Research has demonstrated that compounds containing imidazole rings can effectively inhibit key enzymes involved in cancer progression. The specific interactions between the compound and these enzymes were characterized using molecular docking studies, providing insights into its potential as a lead compound for drug development .

Mechanism of Action

The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects can be multifaceted:

Molecular Targets: : Often interacts with specific enzymes or receptor sites due to the imidazole ring, which can mimic endogenous molecules.

Pathways Involved: : Can interfere with metabolic pathways, signaling cascades, or act as an inhibitor to certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Structural Features :

- Tetrazole ring replaces imidazole.

- Piperidine instead of pyrrolidine.

- Oxygen-based ethanone linkage (vs. thioether in the target compound).

Synthesis : Prepared via reaction of aryl tetrazoles with chloroacetyl chloride, followed by substitution with piperidine .

Key Differences :

- Piperidine’s larger ring size may alter receptor binding compared to pyrrolidine.

- Reactivity : Thioether in the target compound could confer antioxidant properties or sulfur-specific interactions absent in oxygen-linked analogs.

Nitroimidazole Derivatives (e.g., 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols)

Structural Features :

- Nitro group at position 5 of imidazole.

- Aryl ethanol substituents instead of thioether-pyrrolidine.

Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology for nucleophilic substitution .

Key Differences :

- Solubility: Hydroxyl groups in arylethanols improve aqueous solubility compared to the hydrophobic p-tolyl group in the target compound.

Benzimidazole-Triazole-Thiazole Hybrids (e.g., 9a–e in )

Structural Features :

- Benzimidazole core with triazole and thiazole substituents.

- Acetamide linkages (vs. thioether in the target compound).

Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) and amide coupling .

Key Differences :

- Binding Modes : Triazole-thiazole systems may engage in π-π stacking or hydrogen bonding distinct from the furan-p-tolyl system.

- Pharmacokinetics : Acetamide groups could increase metabolic susceptibility compared to the stable thioether linkage.

2-(2-Furyl)-1-hydroxyimidazoles

Structural Features :

- Hydroxy group at position 1 of imidazole.

- Furan substituent at position 2 (vs. furan-2-ylmethyl in the target compound).

Synthesis : Cyclocondensation of furyl-containing precursors with ammonia .

Key Differences :

- Tautomerism : The hydroxy group enables prototropic tautomerism, affecting electronic distribution and hydrogen-bonding capacity.

- Stability : Thioether in the target compound may reduce oxidative degradation compared to hydroxyimidazoles.

Tabulated Comparison of Key Features

Research Implications and Gaps

- Structural Optimization : The target compound’s thioether and pyrrolidine groups warrant exploration in drug design for enhanced lipophilicity and target binding.

- Biological Data: Limited evidence on the target compound’s activity necessitates further studies comparing its efficacy with tetrazole or nitroimidazole analogs.

- Synthetic Routes : Evidence gaps exist regarding the target’s synthesis; methods from analogous compounds (e.g., chloroacetyl substitution or TDAE reactions ) could be adapted.

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates various heterocyclic structures, notably imidazole and furan rings. Its molecular formula is , indicating a rich diversity of elements that may contribute to its biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Features and Synthesis

The compound's structure features a furan ring , an imidazole moiety , and a thioether linkage , which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, including:

- Formation of the imidazole ring : Achieved through condensation reactions involving glyoxal and amines.

- Introduction of the furan ring : Often done via Friedel-Crafts acylation.

- Thioether formation : This step involves the reaction of the imidazole derivative with thiol compounds.

- Final acetamide formation : The last step usually involves reacting the thioether intermediate with an amine .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing imidazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that nitroimidazole hybrids demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties, particularly as selective COX-II inhibitors. In vitro studies have shown that certain derivatives can inhibit COX-II activity with IC50 values in the low micromolar range, indicating potential therapeutic applications in treating inflammatory conditions .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- The imidazole and furan rings may bind to active sites on enzymes or receptors, modulating their functions.

- The thioether linkage enhances binding affinity, potentially increasing specificity towards biological targets .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to our compound. The results indicated that these derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for the most potent compounds .

Study 2: COX-II Inhibition

Another investigation focused on the anti-inflammatory potential of imidazole-based compounds. Among tested derivatives, one exhibited an IC50 value of 0.52 µM against COX-II, demonstrating significantly greater potency compared to standard anti-inflammatory drugs like Celecoxib . This suggests that modifications to the imidazole structure can lead to enhanced therapeutic profiles.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Imidazole + Furan | Antibacterial | 0.5 |

| Compound B | Imidazole + Thioether | COX-II Inhibitor | 0.52 |

| Compound C | Furan + Thiol | Antioxidant | 5 |

This table summarizes key findings regarding similar compounds and their biological activities.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions, including:

- Solvent selection (e.g., ethanol or THF for solubility and reactivity) .

- Temperature modulation (reflux conditions for imidazole ring formation) .

- Catalysts (e.g., triethylamine for thioether bond formation) . Purification via column chromatography or HPLC is essential to achieve >95% purity . Yield optimization may involve iterative adjustment of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and verify the absence of tautomeric forms .

- IR spectroscopy to identify functional groups like the thioether (C-S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Test inhibition of enzymes (e.g., kinases) using fluorogenic substrates .

- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls .

- Docking studies : Use AutoDock Vina to predict binding affinity to targets like EGFR or COX-2 .

Advanced Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Variable Temperature NMR : Probe dynamic processes like hindered rotation in the pyrrolidine ring .

- 2D NMR (COSY, NOESY): Map spatial interactions between protons to distinguish overlapping signals .

- X-ray crystallography (via SHELX or OLEX2) for unambiguous structural confirmation .

Q. What strategies address low reproducibility in imidazole-thioether bond formation?

- Mechanistic analysis : Use DFT calculations (Gaussian 09) to identify rate-limiting steps (e.g., nucleophilic attack by sulfur) .

- In situ monitoring : Employ HPLC-MS to track intermediate stability and optimize reaction quenching .

- Alternative reagents : Replace traditional thiol sources with disulfide derivatives to minimize oxidation side reactions .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- QSAR modeling : Use Schrödinger’s Maestro to correlate electronic parameters (HOMO/LUMO) with bioactivity .

- MD simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

- Fragment-based design : Modify the p-tolyl or furan groups to enhance hydrophobic interactions or reduce metabolic liability .

Q. What experimental approaches resolve discrepancies in biological assay results?

- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .

- Off-target profiling : Screen against a panel of 50+ receptors (Eurofins Cerep) to rule out nonspecific effects .

- Metabolite identification : Use LC-HRMS to detect degradation products that may interfere with activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.